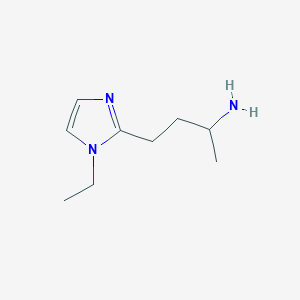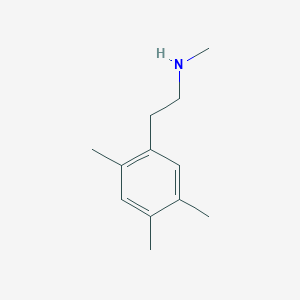
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is an organic compound with the molecular formula C10H14O3 It is a phenolic compound characterized by the presence of a hydroxy group, a methoxy group, and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2-methoxyphenol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as sulfuric acid or hydrochloric acid can enhance the reaction rate and yield. The final product is often obtained through distillation and purification processes to meet the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxypropan-2-yl)-6-methoxyphenol involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can scavenge reactive oxygen species, thereby exhibiting antioxidant properties. Additionally, it may interact with enzymes and receptors involved in inflammatory and microbial pathways, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Hydroxypropan-2-yl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(2-Hydroxypropan-2-yl)-4-methoxyphenol: Similar structure but with different substitution patterns on the benzene ring.
2-(2-Hydroxypropan-2-yl)-5-methylphenol: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-(2-Hydroxypropan-2-yl)-6-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21022-76-4 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-10(2,12)7-5-4-6-8(13-3)9(7)11/h4-6,11-12H,1-3H3 |
InChI-Schlüssel |
HSHQWFGFPFYQEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C(=CC=C1)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)







